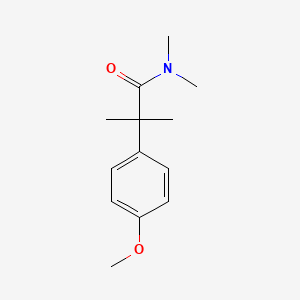
alpha,alpha,N,N-Tetramethyl-4-methoxybenzeneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,alpha,N,N-Tetramethyl-4-methoxybenzeneacetamide: is an organic compound with a complex structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,N,N-Tetramethyl-4-methoxybenzeneacetamide typically involves the reaction of 4-methoxybenzeneacetic acid with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha,alpha,N,N-Tetramethyl-4-methoxybenzeneacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: alpha,alpha,N,N-Tetramethyl-4-methoxybenzeneacetamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its unique structure and reactivity.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which alpha,alpha,N,N-Tetramethyl-4-methoxybenzeneacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
N,N-Dimethylacetamide: Similar in structure but lacks the methoxy group.
N,N-Dimethylformamide: Another related compound with different functional groups.
4-Methoxybenzamide: Shares the methoxybenzene moiety but differs in the acetamide structure.
Uniqueness: alpha,alpha,N,N-Tetramethyl-4-methoxybenzeneacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N,N,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,12(15)14(3)4)10-6-8-11(16-5)9-7-10/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIDDFHPWOICAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Benzylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B7607319.png)
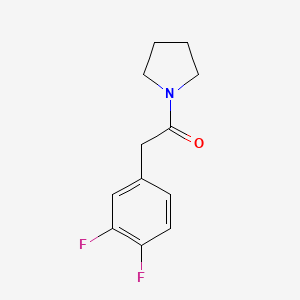
![6-Bicyclo[3.1.0]hexanyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7607334.png)
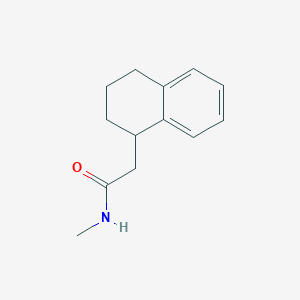
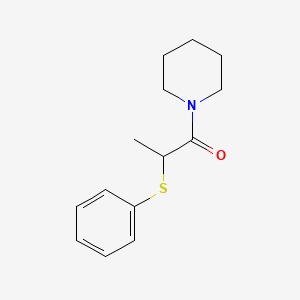
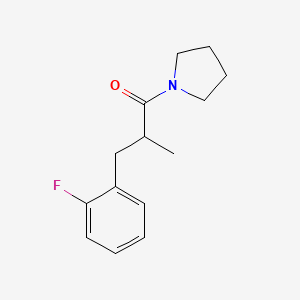
![N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide](/img/structure/B7607366.png)
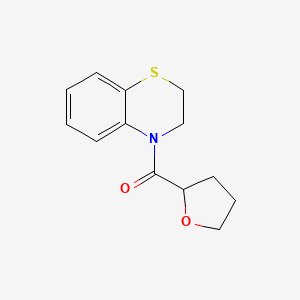
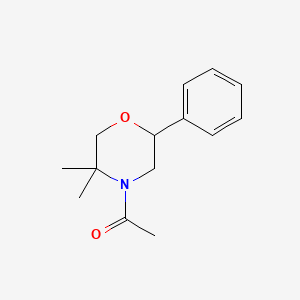
![1-[2-(3,4-Dichlorophenyl)morpholin-4-yl]ethanone](/img/structure/B7607398.png)
![N-[[1-(4-chlorophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7607403.png)
![N-[1-(4-fluorophenyl)cyclopropyl]pyridine-3-carboxamide](/img/structure/B7607411.png)
![N-[2-(3-chlorophenyl)propan-2-yl]methanesulfonamide](/img/structure/B7607414.png)

